1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Building Block SAR

1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 847774-93-0) is a substituted 5-aminopyrazole with molecular formula C₁₃H₁₆ClN₃ and molecular weight 249.74 g/mol. The compound features a tert-butyl group at the N1 position and a 3-chlorophenyl group at the C3 position of the pyrazole ring, with the primary amine at C5 serving as the key reactive handle.

Molecular Formula C13H16ClN3
Molecular Weight 249.74 g/mol
CAS No. 847774-93-0
Cat. No. B6240237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine
CAS847774-93-0
Molecular FormulaC13H16ClN3
Molecular Weight249.74 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-5-4-6-10(14)7-9/h4-8H,15H2,1-3H3
InChIKeyIBXSIMLOAKJSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 847774-93-0): Core Chemical Identity and Role as a Key Aminopyrazole Intermediate


1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 847774-93-0) is a substituted 5-aminopyrazole with molecular formula C₁₃H₁₆ClN₃ and molecular weight 249.74 g/mol . The compound features a tert-butyl group at the N1 position and a 3-chlorophenyl group at the C3 position of the pyrazole ring, with the primary amine at C5 serving as the key reactive handle . Its XLogP3-AA value is 3.1, distinguishing it from ortho- and para-chloro regioisomers with identical molecular weight but different substitution patterns on the phenyl ring . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds and resorcylate aminopyrazole (RAP) Hsp90 inhibitors .

Why In-Class 5-Aminopyrazoles Cannot Replace 1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine for Meta-Chlorophenyl-Dependent Scaffold Synthesis


Generic substitution by other 5-aminopyrazole analogs is technically invalid because the meta-chlorophenyl substitution pattern at C3 directly determines the geometry and electronic environment of downstream derivatives. In Hsp90 inhibitor programs, switching from a meta-chloro to an ortho-chloro or para-chloro regioisomer alters the trajectory of the R2 aryl ring, which is critical for achieving fungal-selective Hsp90 binding . Furthermore, the tert-butyl group at N1 provides steric bulk and lipophilicity distinct from the N-methyl variants commonly used in heterocyclic building blocks; N-tert-butyl substitution has been shown to be a key driver for retaining both whole-cell antifungal activity (MIC) and fungal selectivity in RAP amide series where the aminopyrazole serves as the core attachment point . Using a different aminopyrazole building block would require complete re-optimization of downstream SAR and cannot be assumed to yield equivalent biological or physicochemical profiles.

Quantitative Differentiation Evidence for 1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine vs. Closest Comparators


Regioisomeric Structural Differentiation: Meta-Chloro Substitution Provides Unique Reactivity and Building Block Versatility vs. Ortho- and Para-Chloro Analogs

The target compound is the meta-chlorophenyl regioisomer (3-chlorophenyl at pyrazole C3), which is structurally and commercially distinct from the ortho-chlorophenyl analog (CAS 956397-18-5) and the para-chlorophenyl analog (CAS 895042-70-3). The meta-chloro substitution places the chlorine atom at a geometry that presents distinct steric and electronic properties for downstream amide coupling or heterocycle fusion reactions. In the context of RAP Hsp90 inhibitors, meta-substituted R2 aryl rings (including meta-chlorophenyl) have been associated with higher fungal selectivity for cryptococcal Hsp90 over human isoforms, with selectivities reaching 6.8-fold to 33-fold depending on the full inhibitor structure . This contrasts with ortho-substituted analogs which showed a drop in fungal selectivity despite improved whole-cell potency .

Medicinal Chemistry Building Block SAR

N1-tert-Butyl vs. N1-Methyl Substitution: Lipophilicity-Driven Impact on Whole-Cell Activity and Permeability

In the RAP amide series, direct comparison of matched molecular pairs with N-tert-butyl (9d) and N-methyl (18) at the R1 position demonstrated that the N-tert-butyl group retains both fungal selectivity (11.1-fold for 9d) and whole-cell activity (MIC 12.5 μM) comparable to the N-methyl parent (14.1-fold and MIC 10 μM for 18) . For another pair, the N-methylated compound 9n exhibited no selectivity and submicromolar whole-cell activity, while the N-tert-butyl compound 9o showed modest 6.8-fold selectivity with an improved MIC of 1.8 μM . These data establish that N-tert-butyl substitution on the aminopyrazole core can maintain or improve permeability and whole-cell antifungal activity without universally sacrificing biochemical selectivity, making the tert-butyl-containing building block (target compound) the preferred choice when optimizing for both cellular penetration and target selectivity.

Drug Design Permeability Hsp90

PubChem Computed Physicochemical Properties: XLogP3-AA and Topological Polar Surface Area Differentiation

PubChem computed properties provide quantitative differentiation from structurally similar analogs. The target compound has XLogP3-AA = 3.1, topological polar surface area (TPSA) = 43.8 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 2 . In comparison, the ortho-chloro regioisomer (CAS 956397-18-5, PubChem CID 7016492) has identical computed XLogP3-AA but a different InChI Key (AHLRDDKINAAAJO-UHFFFAOYSA-N vs. IBXSIMLOAKJSKD-UHFFFAOYSA-N for the target), confirming identical lipophilicity but distinct 3D geometry . The para-chloro regioisomer (CAS 895042-70-3) and the 3,4-dichlorophenyl analog (CAS 876299-38-6, MW 284.18) have higher molecular weight and different XLogP, affecting solubility and formulation behavior .

Physicochemical Properties Drug-likeness Computational Chemistry

Validated Synthetic Route with Published NMR/LC-MS Characterization Enabling Direct Procurement for Downstream Chemistry

A patent-described synthetic route (US09320739B2) starting from 3-chlorophenylhydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile provides the target compound in 71% yield (1.42 g, 5.70 mmol) with full ¹H NMR characterization: δ 7.67 (s, 1H), 7.61 (d, 1H), 7.46 (t, 1H), 7.30 (d, 1H), 5.42 (s, 1H), 5.34 (s, 2H), 1.09 (s, 9H) in DMSO-d₆; LC-MS (ESI) m/z 250 (M+H)⁺ . Commercial suppliers offer purity levels of 95% (BenchChem) and 98% (Leyan), with storage at 2–8°C sealed in dry conditions . For comparison, the regioisomeric ortho-chloro analog (CAS 956397-18-5) is available at ≥98% purity with a measured melting point of 107–111°C , while the para-chloro analog (CAS 895042-70-3) is also commercially available but with different synthetic accessibility and fewer published characterization data points for the free base.

Synthetic Chemistry Quality Control Building Block

Procurement-Matched Application Scenarios for 1-tert-Butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine


Synthesis of Fungal-Selective Resorcylate Aminopyrazole (RAP) Hsp90 Inhibitors

The target compound serves as the aminopyrazole core building block for synthesizing RAP amide antifungals. The meta-chlorophenyl substitution at the R2 position, combined with N-tert-butyl at R1, has been validated to retain fungal selectivity (up to 33-fold for meta-substituted analogs) and whole-cell anti-cryptococcal activity (MIC 1.8–12.5 μM in matched molecular pairs) when elaborated into full RAP amide structures . Medicinal chemistry teams pursuing Hsp90 antifungal programs should prioritize this specific building block for library synthesis targeting Cryptococcus neoformans and Candida albicans selectivity.

Kinase Inhibitor Scaffold Construction Requiring meta-Chlorophenyl Geometry

5-Aminopyrazoles with tert-butyl and chlorophenyl substitution have been described as core scaffolds for p38α MAP kinase inhibitors and TGF-β type I receptor kinase inhibitors . The target compound's meta-chlorophenyl group provides a distinct vector for hinge-binding interactions in kinase ATP-binding sites that differs from ortho- and para-substituted analogs. The N-tert-butyl group offers steric bulk that can fill hydrophobic pockets adjacent to the hinge region. Researchers developing kinase inhibitor libraries should select this specific regioisomer when the design hypothesis requires a meta-substituted aryl ring trajectory.

Diversifiable Intermediate for Parallel Synthesis and Lead Optimization Libraries

With its reactive C5 primary amine handle, the target compound enables rapid diversification via amide coupling, urea formation, sulfonamide synthesis, or reductive amination. The validated patent synthesis (71% yield, LC-MS confirmed) and commercial availability at 95–98% purity support its use in parallel synthesis workflows . The balanced XLogP3-AA of 3.1 and TPSA of 43.8 Ų make derivatives likely to remain within drug-like chemical space, providing an advantage over the higher molecular weight 3,4-dichlorophenyl analog (MW 284.18) for library design . Procurement teams supporting medicinal chemistry CROs or internal drug discovery should stock this building block as a preferred aminopyrazole diversification point.

Structure-Activity Relationship (SAR) Studies on N1 Alkyl Substitution Effects

Direct matched-pair comparisons between N-tert-butyl and N-methyl RAP analogs have shown that N-tert-butyl can confer selectivity where N-methyl fails (compound 9o: 6.8-fold selectivity, MIC 1.8 μM vs. 9n: no selectivity) . This compound is therefore the optimal choice for systematic SAR studies investigating the impact of N1 alkyl group size, branching, and lipophilicity on target binding, cellular permeability, and selectivity. Using the target compound as the N1-tert-butyl reference standard ensures consistency across SAR datasets and avoids confounding variables introduced by switching to alternative aminopyrazole scaffolds.

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